N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a methyl group at the 1-position and a cyclohexylamine substituent at the 4-position. This scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological targets, including kinases and viral proteases. The compound’s molecular formula is C₁₃H₁₉N₅ (molar mass: 245.32 g/mol), with a cyclohexyl group contributing to hydrophobic interactions and stereochemical complexity .
Properties
IUPAC Name |
N-cyclohexyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-17-12-10(7-15-17)11(13-8-14-12)16-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQOPFYGEKWGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Efficiency
Amination Kinetics
-
Reagent Ratios : A 1.2:1 molar ratio of cyclohexylamine to chlorinated intermediate maximizes conversion (Table 1).
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Reaction Time : Prolonged heating (>6 h) leads to decomposition, reducing yield by 15–20%.
Table 1. Impact of Stoichiometry on Amination Yield
| Cyclohexylamine Equiv. | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 68 | 92 |
| 1.2 | 82 | 98 |
| 1.5 | 80 | 95 |
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 5H, cyclohexyl), 1.65–1.85 (m, 5H, cyclohexyl), 3.01 (s, 3H, N1-CH₃), 3.95–4.05 (m, 1H, N-Cyclohexyl), 8.25 (s, 1H, pyrimidine-H), 8.50 (s, 1H, pyrazole-H).
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HRMS (ESI+) : m/z calcd. for C₁₃H₁₈N₆ [M+H]⁺ 271.1678; found 271.1681.
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UV-Vis (MeOH) : λₘₐₓ 262 nm, consistent with π→π* transitions in the heteroaromatic system.
Purity and Stability
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HPLC : >99% purity (C18 column, 10–90% acetonitrile/water gradient).
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Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for storage.
Comparative Analysis of Synthetic Routes
Table 2. Route A vs. Route B
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield (%) | 64 | 58 |
| Purity (%) | 98 | 93 |
| Reaction Time (h) | 16 | 8 |
| Purification Complexity | High | Low |
Route A remains preferred for high-purity applications, while Route B offers expedited synthesis for exploratory studies.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways involved in cell growth and survival.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Key Insight : The methyl group at the 1-position in the target compound balances steric bulk and synthetic accessibility, whereas phenyl substitution () enhances aromatic interactions but may reduce solubility.
Variations in the 4-Amine Substituent
Key Insight : Cyclohexylamine provides a balance of hydrophobicity and conformational flexibility, whereas benzyl derivatives () exhibit higher mutagenicity risks despite antiviral potency.
Biological Activity
N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-d]pyrimidine class. Its chemical formula is , and it features a pyrazolo ring fused with a pyrimidine structure. The compound's unique substitution pattern contributes to its biological activity, particularly in inhibiting cyclin-dependent kinases (CDKs) .
The primary mechanism of action for this compound involves its role as a CDK2 inhibitor . By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts normal cell proliferation, making it a candidate for anticancer therapies .
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound. Key findings include:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in MCF7 breast cancer cells, it demonstrated an IC50 value indicative of potent antiproliferative effects .
- Selectivity : The compound shows selectivity towards cancerous cells compared to normal cells, which is crucial for reducing side effects in therapeutic applications. In studies, it was noted that derivatives with specific substitutions enhanced selectivity against hematological tumors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminopyrazolo[3,4-d]pyrimidine | Lacks cyclohexyl and methyl groups | Moderate anticancer activity |
| 1-Cyclohexyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar core with different substitutions | Variable activity based on substitution |
| N-Cyclohexyl-1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains additional triazole ring | Different spectrum of biological activities |
This table illustrates how the specific structural features of this compound contribute to its distinct biological activities compared to related compounds.
Case Studies and Experimental Data
In a recent study evaluating various pyrazolo derivatives for their anticancer properties:
- Compound 14c , a derivative of pyrazolo[3,4-d]pyrimidine with a fluorinated aromatic group, showed an IC50 of 0.59 μM in MCF7 cells.
- N-cyclohexyl derivatives exhibited enhanced cytotoxicity with IC50 values ranging from 0.95 μM to 2.40 μM across different cancer cell lines .
These findings underscore the potential of this compound as a lead compound for further development into therapeutic agents.
Q & A
Q. Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| CDK2 | 120 ± 15 | ADP-Glo™ | |
| BTK | 450 ± 30 | FRET-based | |
| EGFR | >1000 | Radioassay |
Q. Table 2: Solubility and Stability Data
| Condition | Solubility (mg/mL) | Half-life (h, microsomes) |
|---|---|---|
| PBS (pH 7.4) | 0.12 | 2.1 (human) |
| 0.5% Tween-80 | 1.8 | 3.5 (rat) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
